Diphenylpropynone

Description

Historical Context and Evolution of Diphenylpropynone Studies

The study of this compound and its analogs is deeply rooted in the broader history of research into α,β-unsaturated ketones. The foundational work in this area can be traced back to the late 19th century with the development of the Claisen-Schmidt condensation in 1881, a reliable method for synthesizing chalcones (1,3-diphenyl-2-propen-1-ones). This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acetophenone (B1666503) derivative. researchgate.netdoubtnut.comnih.gov

The synthesis of the fully unsaturated 1,3-diphenyl-2-propyn-1-one is a more modern development. A common preparative route involves the oxidation of the corresponding secondary alcohol, 1,3-diphenyl-2-propyn-1-ol. rsc.org This precursor alcohol can be synthesized through the reaction of benzaldehyde (B42025) and phenylacetylene (B144264) under alkaline conditions. The evolution of synthetic methodologies has seen the introduction of various catalytic systems to improve the efficiency and selectivity of these transformations.

Early research on these compounds was primarily focused on understanding their fundamental chemical reactivity. However, the scope of investigation has significantly expanded over the years. Contemporary studies are increasingly directed towards exploring the applications of this compound and its derivatives in medicinal chemistry and materials science, driven by the diverse biological activities and interesting photochemical properties exhibited by these molecules.

Significance and Research Imperatives for this compound

The significance of this compound in modern chemical research stems from its utility as a highly versatile synthetic intermediate. The presence of multiple reactive sites—the carbonyl group, the carbon-carbon triple bond, and the adjacent phenyl rings—allows for a wide range of chemical modifications. This makes it a valuable precursor for the synthesis of complex heterocyclic systems like pyrazoles, isoxazoles, and pyrimidines. researchgate.net

The primary research imperatives for this compound and its derivatives are multifaceted:

Development of Novel Synthetic Methodologies: Chemists are continuously exploring new catalysts and reaction conditions to synthesize diphenylpropynones and their derivatives with greater efficiency, selectivity, and sustainability.

Medicinal Chemistry: The chalcone (B49325) scaffold (the propenone analogue) is a well-established "privileged structure" in medicinal chemistry, known to be a precursor for flavonoids and isoflavonoids. nih.gov Derivatives of 1,3-diphenyl-2-propen-1-one have shown a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects. nih.govresearchgate.net This has spurred significant interest in synthesizing and evaluating this compound-based compounds for their therapeutic potential.

Materials Science: The conjugated π-system of this compound and its derivatives imparts interesting photophysical properties, leading to investigations into their use in the development of organic materials for electronic and photonic applications.

Scope and Organization of the Academic Inquiry into this compound

Academic inquiry into this compound is typically organized around several key themes that align with its chemical nature and potential applications. The investigation begins with the fundamental synthesis and characterization of the molecule. This is followed by an exploration of its reactivity, which then informs its application as a building block in more complex synthetic endeavors.

The scope of this inquiry can be broadly categorized as follows:

Synthesis and Characterization: This area focuses on the development and optimization of synthetic routes to this compound and its derivatives. It also involves the detailed characterization of these compounds using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Reaction Chemistry: Researchers in this domain investigate the chemical transformations that this compound can undergo. This includes reactions at the carbonyl group, additions across the triple bond, and cyclization reactions to form heterocyclic structures.

Medicinal and Biological Chemistry: This is a major area of focus where this compound derivatives are designed, synthesized, and evaluated for their biological activities. Structure-activity relationship (SAR) studies are often conducted to optimize the therapeutic properties of these compounds.

Computational and Theoretical Chemistry: Theoretical studies are employed to understand the electronic structure, reactivity, and spectroscopic properties of this compound. These studies can also aid in the design of new derivatives with desired properties.

The following data tables provide a summary of key physicochemical properties and notable research findings related to this compound and its derivatives.

Physicochemical Properties of 1,3-Diphenyl-2-propyn-1-one

Selected Research Findings on this compound and Its Derivatives

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,3-diphenyl-2-propyn-1-one |

| 1,3-diphenyl-2-propen-1-one |

| 1,3-diphenylpropan-1-one |

| 1,3-diphenyl-2-propyn-1-ol |

| Benzaldehyde |

| Phenylacetylene |

| Acetophenone |

| Pyrazoles |

| Isoxazoles |

| Pyrimidines |

| Flavonoids |

| Isoflavonoids |

| Nitric Oxide |

| Aspergillus niger |

Structure

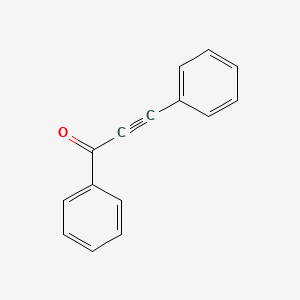

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,3-diphenylprop-2-yn-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YECVQOULKHBGEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50223621 | |

| Record name | 1,3-Diphenyl-2-propyn-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50223621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7338-94-5 | |

| Record name | 1,3-Diphenyl-2-propyn-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7338-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diphenyl-2-propyn-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007338945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenylpropynone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138646 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Diphenyl-2-propyn-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50223621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenylpropynone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of Diphenylpropynone

Catalytic Synthesis Routes to Diphenylpropynone and its Derivatives

Application of Acyclic Diaminocarbene Complexes in this compound Synthesis

A significant advancement in the synthesis of 1,3-diarylpropynones, including 1,3-diphenylpropynone, involves the catalytic activity of palladium acyclic diaminocarbene (ADC) complexes. These complexes serve as highly efficient catalysts in Sonogashira cross-coupling reactions between aryl acetylenes and aroyl chlorides spbu.ru.

Research has demonstrated that palladium ADC complexes (e.g., complexes I–III) can facilitate these reactions with remarkably low catalyst loadings, as low as 0.04 mol% spbu.ru. This contrasts with other similar syntheses that typically require higher catalyst quantities, such as PdCl2 (2 mol%) or PdCl2(PPh3)2 (0.9 mol%) spbu.ru. The reactions catalyzed by these palladium ADC complexes can proceed in air, yielding the desired 1,3-diarylpropynones in high yields, often reaching 95–98% spbu.ru. The selectivity of these complexes towards cross-coupling products over homo-coupling by-products (e.g., 1,4-diarylbutadiynes from terminal acetylenes) has also been investigated spbu.ru.

The use of acyclic diaminocarbene ligands offers superior flexibility and stronger sigma donation compared to traditional N-heterocyclic carbenes, contributing to the stability and high activity of these metal complexes in various organic transformations nih.govrsc.org.

Table 1: Representative Yields in 1,3-Diarylpropynone Synthesis using Palladium ADC Complexes

| Catalyst Type | Catalyst Loading (mol%) | Reaction Conditions | Yield of 1,3-Diarylpropynone (%) |

| Palladium ADC Complexes (I–III) | 0.04 | C6H6, air, 60 °C, 1 h | Up to 95–98 spbu.ru |

| PdCl2 | 2 | Not specified | Not specified spbu.ru |

| PdCl2(PPh3)2 | 0.9 | Not specified | Not specified spbu.ru |

Electrophilic Cyclization Reactions Involving this compound

As an alkyne, this compound is susceptible to electrophilic cyclization reactions, which are powerful tools for constructing various cyclic and heterocyclic compounds chim.itlongdom.orgnih.govsioc-journal.cn. These reactions are generally efficient, proceed under mild conditions, and tolerate a wide range of functional groups nih.govacs.org.

The mechanism of electrophilic cyclization typically involves a stepwise process initiated by the electrophilic activation of the alkyne carbon-carbon triple bond nih.govacs.org. An electrophile (E+) attacks the electron-rich π-bond of the alkyne, leading to the formation of a cationic intermediate, often a carbocation or a halonium ion longdom.orgsolubilityofthings.com. This intermediate is highly reactive and serves as an electrophilic center solubilityofthings.com.

Following the formation of the cationic intermediate, an intramolecular nucleophilic attack occurs nih.govacs.org. A proximate nucleophilic functional group within the same molecule attacks the electrophilic carbon of the activated alkyne, leading to the formation of a new cyclic structure chim.itnih.govacs.orgbeilstein-journals.org. This process often involves the subsequent deprotonation or elimination of a leaving group to yield the final cyclic product longdom.orgacs.org. The efficiency of the mechanism can be influenced by the stability of these intermediates and the strength of the electrophile and nucleophile solubilityofthings.com.

Regioselectivity in electrophilic cyclization reactions is a critical aspect, determining which specific carbon atom of the alkyne triple bond is attacked by the nucleophile nih.govacs.org. Several factors influence this selectivity:

Nucleophilicity of Competing Functional Groups: The relative nucleophilicity of different functional groups within the molecule dictates which one will preferentially attack the activated alkyne nih.govacs.org. For instance, more nucleophilic groups tend to react preferentially acs.org.

Polarization of the Alkyne Triple Bond: Electronic polarization of the alkyne triple bond, often induced by substituents, can increase the electrophilicity of a specific carbon atom, thereby directing the nucleophilic attack nih.govacs.org.

Cationic Nature of the Intermediate: The stability and nature of the carbocationic intermediate play a crucial role in determining the reaction outcome and regiochemical preference nih.govacs.org.

Electrophilic cyclization reactions can also exhibit stereoselectivity, leading to the formation of specific stereoisomers longdom.orgnih.gov. While some reactions might result in a mixture of products, careful control of reaction conditions can lead to high diastereoselectivity nih.govorganic-chemistry.org. The ability to control regioselectivity and stereoselectivity makes these reactions valuable for synthesizing complex molecules with defined architectures longdom.orgmdpi.com.

The outcome of electrophilic cyclization reactions can be significantly influenced by the type of nucleophile involved and the specific reaction conditions employed nih.govacs.org.

Nucleophile Type: The nature of the nucleophile, whether it is an internal (intramolecular) or external (intermolecular) species, can dictate the cyclization pathway and the final product nih.govacs.orgwikipedia.org. For example, in competitive cyclizations, the presence of an external nucleophile can alter the major product formed acs.org. Different oxygen, nitrogen, and sulfur nucleophiles have been shown to lead to various cyclic products, such as isocoumarins, indoles, and benzothiophenes, respectively acs.org.

Reaction Conditions: Parameters such as the choice of electrophile, solvent, temperature, and the presence of additives can lead to divergent reaction outcomes nih.govacs.orgorganic-chemistry.org. For instance, changing the electrophile from iodine (I2) to iodine monochloride (ICl) or N-bromosuccinimide (NBS) can alter product distribution or even lead to complex mixtures acs.orgorganic-chemistry.org. The solvent can influence nucleophilic attack, affecting regioselectivity and stereochemistry solubilityofthings.com. Optimal conditions, including specific solvents and bases, are often crucial for achieving high yields and desired products organic-chemistry.orgorgsyn.org.

Table 2: Influence of Electrophiles and Nucleophiles in Alkyne Cyclization

| Electrophile | Competing Nucleophiles | Observed Outcome | Reference |

| I2, ICl, PhSeCl | Methoxy vs. Carbomethoxy | Isocoumarin derivatives formed exclusively | acs.org |

| I2 | NMe2 vs. Phenyl ring | Indole formed (from NMe2) | acs.org |

| I2, ICl, PhSeBr | Propargylic aryl ethers | 3,4-disubstituted 2H-benzopyrans | organic-chemistry.org |

Radical and Nonradical Thiol-Yne Reactions of this compound

This compound has been utilized in model studies to explore both radical and nonradical thiol-yne reactions researchgate.netresearchgate.net. The thiol-yne reaction, an organic reaction between a thiol (−SH) and an alkyne (C≡CH), results in the formation of an alkenyl sulfide (B99878) (−CH=CH−S−) wikipedia.org. These reactions are highly atom-economical and find applications in various fields, including click chemistry and polymer synthesis wikipedia.orgmdpi.com.

Thiol-yne additions exhibit distinct mechanistic dichotomies, primarily proceeding via either a radical pathway or a nonradical (electrophilic) pathway, leading to different regiochemical outcomes wikipedia.orgmdpi.comencyclopedia.pub.

Radical Pathway: This pathway is typically initiated by radical initiators or UV irradiation and proceeds through a sulfanyl (B85325) radical species wikipedia.orgmdpi.com. The addition of the thiyl radical to the alkyne generates an alkenyl radical intermediate mdpi.comencyclopedia.pub. For monoaddition, a mixture of (E/Z)-alkenes often forms wikipedia.org. A key characteristic of radical thiol-yne reactions is their anti-Markovnikov mode of addition, where the sulfur atom adds to the less substituted carbon of the alkyne wikipedia.orgencyclopedia.pub. This pathway is common for visible-light photoredox catalysis in anti-Markovnikov selective thiol-yne reactions encyclopedia.pub.

Nonradical (Electrophilic) Pathway: While less common for direct hydrothiolation of alkynes compared to the radical pathway, thiol-yne reactions can also proceed via an electrophilic pathway encyclopedia.pub. In some photocatalyzed instances, a Markovnikov-type product can be formed encyclopedia.pub. This involves an initial single electron transfer (SET) by a photocatalyst to form a thiyl radical, which then adds to the alkyne to produce an alkenyl radical. Subsequent steps, including reaction with another thiophenol and protonation, can lead to the Markovnikov product encyclopedia.pub.

Table 3: Mechanistic Dichotomies in Thiol-Yne Additions

| Pathway | Initiation | Key Intermediate | Regioselectivity | Typical Outcome |

| Radical | Radical initiator, UV irradiation | Sulfanyl radical | Anti-Markovnikov | Alkenyl sulfide (E/Z mixture) wikipedia.orgencyclopedia.pub |

| Nonradical | Photocatalysis (e.g., SET) | Alkenyl radical | Markovnikov (in some cases) | Alkenyl sulfide encyclopedia.pub |

Stereochemical Control and Product Distribution in Thiol-Yne Processes

The nucleophilic thiol-yne addition reaction is a "click" chemistry method that yields unsaturated polymers, and the stereochemistry of the resulting alkene product can be precisely controlled nih.govnih.gov. This control is influenced by factors such as solvent polarity and base strength nih.govbham.ac.ukchemrxiv.org. Specifically, apolar solvents and/or weak bases tend to favor the trans isomer, while polar solvents and/or strong bases promote the formation of the cis isomer nih.gov. This ability to manipulate the E/Z stereochemistry within polymer backbones has a significant impact on the material's mechanical and thermomechanical properties, including stiffness and glass transition temperatures nih.govnih.govbham.ac.ukresearchgate.net. For instance, hydrogels with a high percentage of trans content exhibit greater stiffness compared to their high cis analogues nih.gov.

The thiol-yne reaction is characterized by its mildness and atom efficiency, making it suitable for creating high-performance polymers nih.govchemrxiv.org. The unique bis-addition feature of thiol-yne click polymerization, where each ethynyl (B1212043) group can react consecutively with two thiol groups, allows for the preparation of highly cross-linked polymer networks chemrxiv.org. While the provided information discusses the general principles and applications of thiol-yne reactions with activated alkynes, this compound, as an activated alkyne, can theoretically participate in such reactions, allowing for stereochemical control over the resulting vinyl sulfide products.

Nucleophilic Addition Reactions to the Carbonyl and Alkyne Moieties of this compound

This compound, as an α,β-unsaturated carbonyl compound, presents two primary electrophilic sites for nucleophilic attack: the carbonyl carbon and the β-carbon of the alkyne moiety wikipedia.orgresearchgate.netlibretexts.org. This leads to two distinct modes of nucleophilic addition: 1,2-addition at the carbonyl group and 1,4-conjugate addition at the acetylenic moiety researchgate.netlibretexts.org. The regioselectivity of these additions is largely dictated by the nature of the nucleophile, specifically whether it is a "hard" or "soft" nucleophile libretexts.orgdigimat.in.

Hard nucleophiles, characterized by their small size, high charge density, and strong basicity (e.g., Grignard reagents, organolithium reagents), typically prefer to react at the carbonyl carbon (1,2-addition) researchgate.netlibretexts.orgdigimat.in. This preference is attributed to electrostatic interactions, as the carbonyl bond is highly polarized digimat.in. Conversely, soft nucleophiles, which are larger with more diffuse charges (e.g., thiols, amines, enolates, organocuprates), tend to undergo 1,4-conjugate addition at the β-carbon of the alkyne researchgate.netlibretexts.orgdigimat.inmasterorganicchemistry.com. This is because soft-soft interactions are dominated by orbital overlap, and the largest lobe of the molecular orbital is located at the beta-position digimat.in.

Conjugate Additions with Carbon, Nitrogen, Oxygen, and Other Heteroatom Nucleophiles

Conjugate addition, also known as Michael addition, involves the nucleophilic addition to an α,β-unsaturated system, such as the alkyne moiety of this compound, leading to the formation of new carbon-carbon or carbon-heteroatom bonds wikipedia.orgmasterorganicchemistry.comnumberanalytics.com. This reaction is a cornerstone in organic synthesis due to its ability to form complex molecular frameworks with high regio- and stereoselectivity numberanalytics.com.

Carbon Nucleophiles: Enolates and organocuprate reagents (Gilman reagents) are effective carbon-centered nucleophiles that readily participate in 1,4-additions to conjugated carbonyls wikipedia.orgmasterorganicchemistry.comrsc.org. The Michael reaction, a specific type of conjugate addition, involves the addition of an enolate to an electrophilic alkene masterorganicchemistry.com.

Nitrogen Nucleophiles: Conjugated carbonyls react with secondary amines to form 3-aminocarbonyls wikipedia.orglibretexts.orgmasterorganicchemistry.com.

Oxygen Nucleophiles: Alcohols can undergo conjugate addition to α,β-unsaturated carbonyls libretexts.org.

Other Heteroatom Nucleophiles: Thiols are known to add to activated alkynes in a conjugate fashion nih.govlibretexts.orgmasterorganicchemistry.com. Hydrogen cyanide can also participate in 1,4-keto-nitrile formation wikipedia.orglibretexts.org.

This compound derivatives have been shown to undergo conjugate addition reactions, for example, with iridium-complexed quinone methides core.ac.uk.

Selective Alkylation to Ketones Catalyzed by Ate Complexes

Ate complexes can catalyze highly selective alkylation reactions to ketones, leading to the formation of tertiary alcohols. For instance, in the context of Mukaiyama Aldol Reactions, this compound was observed to react with trimethylsilyl (B98337) (TMS) enolate, yielding functionalized tertiary aldols in high yields nii.ac.jp. This highlights the utility of ate complex catalysis in facilitating C-C bond formation at the carbonyl center of this compound.

The general principle behind nucleophilic addition of organometallic reagents to ketones, facilitated by catalysts like zinc(II) chloride, is a convenient method for obtaining a variety of tertiary alcohols nii.ac.jp.

Table 1: Selective Alkylation of this compound

| Substrate | Nucleophile | Catalyst | Product Type | Yield (%) | Reference |

| This compound | TMS Enolate | Ate Complex | Tertiary Aldols | High | nii.ac.jp |

Rearrangement and Isomerization Pathways of this compound Derivatives

This compound derivatives can undergo various rearrangement and isomerization pathways, often involving highly reactive intermediates such as carbenes. These transformations are crucial for understanding the photochemistry and thermal stability of these compounds.

Photoinduced Cyclization and Reversibility to Cyclopropenylidene Isomers

Photoinduced processes play a significant role in the isomerization of propynone derivatives. A notable example involves the irradiation of triplet 1,3-diphenylpropynylidene, which undergoes cyclization to form singlet diphenylcyclopropenylidene (PubChem CID: 6432149 wikipedia.orguni-freiburg.de) ulsu.ru. This cyclization is a photochemically reversible process, with the reverse reaction occurring under different irradiation wavelengths ulsu.ru.

Other isomers in this series include diphenyl-1,2-propadienylidene and singlet diphenylcyclopropyne (PubChem CID: 18366129 nih.gov) ulsu.ru. While diphenyl-1,2-propadienylidene was not observed under the studied irradiation conditions, singlet diphenylcyclopropyne is significantly higher in energy and is computed to be a transition state for the automerization of singlet diphenyl-1,2-propadienylidene ulsu.ru.

Table 2: Photoinduced Isomerization of Diphenylpropynylidene

| Starting Material | Irradiation Wavelength (nm) | Product | Reversibility | Reference |

| Triplet 1,3-Diphenylpropynylidene | > 261 | Singlet Diphenylcyclopropenylidene | Yes | ulsu.ru |

Rearrangements Involving Carbene Intermediates

Carbene intermediates are frequently implicated in the rearrangement pathways of alkynes and their derivatives. Triplet 1,3-diphenylpropynylidene, despite its equilibrium structure being envisioned as a 1,3-allenic diradical, exhibits reactivity characteristic of a carbene ulsu.ru. Chemical trapping experiments with oxygen (O2) yield products familiar as carbene trapping products, including carbonyl oxide, the ketone (1,3-diphenylpropynone), and dioxirane (B86890) ulsu.ru.

Furthermore, transition-metal-catalyzed reactions often involve metal vinylidene species, which are formed through the isomerization of η2-alkyne ligands via 1,2-migration of a substituent on the alkyne substrate acs.orgresearchgate.netresearchgate.net. While terminal alkynes are more commonly used, internal alkynes, including alkynones like this compound, can also undergo such vinylidene rearrangements acs.orgresearchgate.netresearchgate.net. For instance, the activation of alkynones by certain ruthenium complexes can lead to the isolation and characterization of metastable η1-O=C(R)C≡CPh adducts, which then spontaneously isomerize to vinylidene complexes researchgate.netresearchgate.net. This highlights the role of carbene-like intermediates (vinylidenes) in the complex rearrangement chemistry of this compound and related compounds.

Mechanistic Elucidation and Theoretical Investigations of Diphenylpropynone Reactivity

Intermediates Identification and Trapping Experiments

The identification and trapping of short-lived reaction intermediates are crucial for understanding complex reaction mechanisms. General methodologies for this purpose include techniques such as mass spectrometry (MS) and electron spin resonance (ESR) spectroscopy, often coupled with spin-trapping agents for radical intermediates science.govnih.gov. For instance, new allyl-TEMPO-based traps have been developed to detect short-lived radical intermediates, with the trapped radicals subsequently analyzed by electrospray ionization (ESI) MS science.gov. This approach allows for the simultaneous detection of radical intermediates, non-radical intermediates, and products, offering valuable mechanistic insights science.gov. Similarly, spin trapping and ESR detection have been employed to identify free-radical intermediates in various photodecomposition processes nih.gov.

While these techniques are broadly applicable to studying reaction mechanisms, specific detailed research findings on the direct identification and trapping of transient intermediates formed during the intrinsic chemical reactions of diphenylpropynone itself are not prominently featured in the provided search results. Some studies allude to "intermediates experiments" in the context of general ynone chemistry or "ultra-fast dynamics" studies involving this compound, which can probe intermediate states on femtosecond timescales flinders.edu.aunih.gov. However, explicit details on the chemical nature of these intermediates or the success of trapping experiments directly related to this compound's fundamental reactivity pathways are limited in the current scope.

Structure-Reactivity Relationship Studies of this compound Derivatives

Investigations into this compound derivatives have primarily focused on their applications in biological systems, particularly in the context of Alzheimer's disease (AD) research, where they have been explored as chemical reagents to target metal-associated amyloid-β (metal-Aβ) species. These studies have provided clear evidence of structure-reactivity relationships within the this compound scaffold.

Two notable this compound derivatives, DPP1 and DPP2, have been designed and characterized for their bifunctionality, combining moieties for metal chelation and Aβ interaction fishersci.caguidetopharmacology.orgchem960.com. Their interactions with metal ions and Aβ species have been confirmed through various spectroscopic and analytical methods, including UV-Vis, NMR, mass spectrometry, and docking studies fishersci.caguidetopharmacology.orgchem960.com.

A key finding from these studies is the differential reactivity observed between DPP1 and DPP2 towards metal-Aβ species. DPP2, which incorporates a dimethylamino group, consistently demonstrated greater reactivity with metal-Aβ species compared to DPP1 fishersci.caguidetopharmacology.orgchem960.comguidetopharmacology.orgnih.gov. This observation strongly suggests a direct structure-reactivity relationship, where the presence and nature of specific substituents significantly influence the compound's ability to interact with and modulate Aβ aggregation fishersci.caguidetopharmacology.orgguidetopharmacology.org. Further structural modifications of DPP2 analogues (e.g., C1/C2, P1/P2, and PA1/PA2) were undertaken to optimize reactivity and mitigate cytotoxicity, leading to the establishment of a "structure-reactivity-cytotoxicity relationship" guidetopharmacology.orgnih.gov. These variations adjacent to the metal binding site of DPP2 were shown to govern distinct metal binding properties, interactions with Aβ and metal-Aβ species, and the ability to modulate metal-free and metal-induced Aβ aggregation guidetopharmacology.orgnih.gov.

The following table summarizes the key structural difference and observed reactivity for DPP1 and DPP2:

| Compound | Key Structural Feature | Observed Reactivity with Metal-Aβ Species | Reference |

| DPP1 | (Implied absence of dimethylamino group, or different substitution) | Showed reactivity, but less than DPP2 | fishersci.caguidetopharmacology.org |

| DPP2 | Contains a dimethylamino group | Exhibited greater reactivity than DPP1 | fishersci.caguidetopharmacology.orgchem960.comguidetopharmacology.orgnih.gov |

Influence of Substituents on Reaction Pathways and Outcomes

The influence of substituents on the reactivity and reaction outcomes of this compound derivatives is prominently demonstrated by the role of the dimethylamino group in DPP2. This substituent was identified as a crucial moiety for enhancing the interaction of the compound with Aβ and, consequently, its reactivity towards metal-Aβ species fishersci.caguidetopharmacology.orgchem960.comguidetopharmacology.orgnih.gov.

Studies showed that the dimethylamino functionality in DPP2 noticeably regulated both metal-free and metal-mediated Aβ aggregation to different extents guidetopharmacology.orgnih.gov. This suggests that the electronic and steric properties conferred by the dimethylamino group play a significant role in tuning the interaction and reactivity of the this compound scaffold with its biological targets fishersci.caguidetopharmacology.orgchem960.comguidetopharmacology.orgnih.govnih.gov. The ability to modulate reactivity through such structural variations highlights the importance of substituent effects in designing and optimizing this compound derivatives for specific applications fishersci.caguidetopharmacology.orgnih.gov.

Advanced Spectroscopic Characterization and Analytical Methodologies for Diphenylpropynone and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of chemical structures, providing detailed information about the connectivity and spatial arrangement of atoms within a molecule. For Diphenylpropynone and its derivatives, NMR, including both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy, is indispensable for confirming synthetic pathways and identifying reaction products. acs.orgnih.gov

While specific chemical shift data for this compound itself are often found in specialized databases, the general application involves analyzing the distinct signals arising from the aromatic protons and carbons, as well as the unique signals from the carbons of the propynone unit. For instance, the two phenyl groups will exhibit characteristic aromatic proton signals, typically in the δ 7-8 ppm range, with their splitting patterns providing information about their substitution. The carbonyl carbon and the alkyne carbons in the propynone moiety will appear in distinct regions of the ¹³C NMR spectrum, providing clear evidence of the functional groups present. nih.gov The absence or presence of specific signals, or changes in their chemical shifts and coupling patterns, can indicate the formation of new bonds or the modification of existing functional groups during reactions. For example, in studies involving this compound derivatives, NMR has been utilized to confirm their interactions with metal ions and amyloid-β (Aβ) species, indicating structural changes upon complexation. acs.orgnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic transitions within this compound and its derivatives, as well as for studying their interactions and complexation behavior. This technique measures the absorption of UV and visible light by a sample, which corresponds to the excitation of electrons to higher energy states. upi.edu The characteristic absorption bands (λmax) and their intensities (molar extinction coefficients, ε) are indicative of the chromophoric systems present. upi.edu

For this compound, the extended π-electron system encompassing the two phenyl rings and the α,β-unsaturated carbonyl/alkyne system leads to strong absorption in the UV region. Changes in the UV-Vis spectrum, such as shifts in λmax (bathochromic or hypsochromic shifts) or changes in absorbance intensity, are crucial indicators of molecular interactions. For example, in studies focusing on this compound derivatives (DPP1 and DPP2) and their interactions with metal ions (like Cu²⁺ and Zn²⁺) and amyloid-β species, UV-Vis spectroscopy has been successfully employed to confirm these interactions. nih.govacs.orgnih.gov A bathochromic shift (red shift) in the absorption band upon complexation with metal ions is a common observation, suggesting a perturbation of the electronic structure of the ligand due to coordination. umich.edu The molar extinction coefficient (ε) is also vital, as its value can provide insights into the nature of the electronic transitions (allowed or forbidden) and the concentration of the compound. upi.edu

Table 1: Illustrative UV-Vis Spectroscopic Data for this compound and its Complexation

| Compound/Complex | λmax (nm) | Solvent | Observation/Interpretation |

| This compound | ~250-300 | Organic Solvent | Characteristic π-π* transitions of conjugated system |

| DPP1 + Metal Ion | Shifted λmax | Aqueous/Organic | Indication of complexation, electronic perturbation nih.govacs.org |

| DPP2 + Metal Ion | Shifted λmax | Aqueous/Organic | Indication of complexation, electronic perturbation nih.govacs.org |

(Note: Specific λmax values for this compound and its complexes can vary depending on the solvent and specific derivative. The values above are illustrative based on typical conjugated systems and reported complexation studies.)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing precise information about the molecular weight of a compound and its fragmentation pattern. This information is critical for confirming the identity of this compound and its reaction products, as well as for understanding their structural integrity. nih.govacs.orgnih.govlibretexts.org

In electron ionization (EI) mass spectrometry, the vaporized sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+·). chemguide.co.uklibretexts.org For this compound (CHO), the molecular ion peak is observed at m/z = 206, corresponding to its molecular weight. nih.gov The molecular ion is often energetically unstable and undergoes fragmentation into smaller, more stable charged fragments and neutral radicals. chemguide.co.uklibretexts.org The pattern of these fragments is unique to each compound and provides valuable structural information. libretexts.orgchemguide.co.uk

For this compound, key fragmentation peaks observed in GC-MS data include m/z 178 and m/z 129. nih.gov The peak at m/z 178 likely corresponds to the loss of a carbonyl group (CO, 28 Da) from the molecular ion (206 - 28 = 178), a common fragmentation pathway for ketones. The peak at m/z 129 suggests further fragmentation, possibly involving the loss of a phenyl group or other rearrangements. The most stable ions tend to produce the highest intensity peaks in the mass spectrum. chemguide.co.uklibretexts.org

Table 2: Illustrative Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment | Proposed Loss from M+· | Interpretation |

| 206 | [CHO]+· | M+· (Molecular Ion) | Confirms molecular weight nih.gov |

| 178 | [CH]+· | -CO (28 Da) | Loss of carbonyl group nih.gov |

| 129 | [CH]+ or similar | -C₆H₅ or other | Further fragmentation nih.gov |

(Note: Fragmentation pathways can be complex and may involve rearrangements. The proposed fragments are based on common fragmentation rules for similar structures.)

Gel Electrophoresis and Transmission Electron Microscopy (TEM) in Aggregation Studies

Gel electrophoresis and Transmission Electron Microscopy (TEM) are powerful complementary techniques used to study the aggregation behavior of biomolecules, particularly proteins like amyloid-β (Aβ), and how compounds like this compound derivatives can modulate these processes. nih.govacs.orgnih.gov

Gel electrophoresis, specifically native gel electrophoresis and SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) followed by Western blotting, allows for the separation and visualization of various-sized protein species, including monomers, oligomers, and larger aggregates. nih.govresearchgate.net By comparing samples treated with this compound derivatives to untreated controls, researchers can assess the compounds' ability to inhibit or disaggregate Aβ species. For instance, studies have shown that this compound derivatives (DPP1 and DPP2) can control the formation of metal-free and metal-induced Aβ aggregates, with different reactivities observed for each derivative. nih.govacs.orgnih.gov The presence or absence of distinct bands corresponding to different aggregation states provides quantitative and qualitative information on the aggregation profile. nih.govresearchgate.net

Transmission Electron Microscopy (TEM) provides high-resolution images of the morphology and size of aggregates. nih.govumich.edu After incubation with this compound derivatives, samples can be examined under TEM to visualize changes in the fibril or aggregate structures. This allows for the identification of amorphous aggregates, protofibrils, or mature fibrils, and to observe if the compounds lead to a reduction in fibril formation or a change in their morphology. nih.govresearchgate.net The combination of gel electrophoresis, which separates aggregates by size, and TEM, which reveals their shape and structure, offers a comprehensive picture of the influence of this compound derivatives on aggregation processes. umich.edu

Electrochemical Methods for Reactivity and Complexation Studies

Electrochemical methods, such as cyclic voltammetry, are crucial for investigating the redox properties, reactivity, and complexation behavior of chemical compounds. These techniques involve studying chemical reactions where electrons are transferred at an electrode-solution interface, providing insights into the thermodynamics and kinetics of redox processes. scribd.com

While direct detailed electrochemical data for this compound itself are not extensively reported in the provided snippets, its structural features, particularly the presence of conjugated systems and potentially reactive carbonyl and alkyne groups, suggest that it can undergo redox reactions. Electrochemical methods can be used to determine the oxidation and reduction potentials of this compound, which are indicative of its electron-donating or electron-accepting capabilities. scribd.com

Furthermore, electrochemical methods are highly valuable for studying the complexation of this compound derivatives with metal ions. core.ac.ukucl.ac.uk The binding of a metal ion to a ligand can significantly alter the ligand's electronic environment, leading to changes in its redox potentials. For example, if a this compound derivative acts as a chelator, its interaction with metal ions (such as Cu²⁺ or Zn²⁺) can be monitored by observing shifts in the reduction or oxidation peaks in cyclic voltammograms. core.ac.ukucl.ac.uk Such changes provide evidence of complex formation and can be used to determine binding constants and stoichiometry. ucl.ac.uk The modulation of reaction activity upon complexation, as observed in supramolecular electrochemistry, highlights the utility of these methods in understanding the intricate interactions between host and guest molecules. ucl.ac.uk

Supramolecular Chemistry and Host Guest Interactions Involving Diphenylpropynone

Molecular Recognition Phenomena with Diphenylpropynone Scaffolds

Molecular recognition, defined as the specific interaction between two or more molecules through non-covalent bonding, is a cornerstone of supramolecular chemistry. uni.lunih.gov These interactions can include hydrogen bonding, metal coordination, hydrophobic forces, van der Waals forces, and π-π interactions. nih.gov this compound derivatives have demonstrated significant capabilities in molecular recognition, notably in targeting metal-associated amyloid-beta (metal-Aβ) species, which are implicated in Alzheimer's disease (AD). science.gov

Specific derivatives, such as DPP2, have been shown to interact with metal-Aβ species and effectively control Aβ aggregation in vitro. science.gov Investigations using electrospray ionization-mass spectrometry (ESI-MS) have confirmed the non-covalent protein-ligand interactions between DPP2 and the Aβ monomer, even at low Aβ concentrations. Furthermore, docking studies have corroborated the interactions of these this compound compounds with both metal ions and Aβ species. The strength of these interactions has been quantified through binding energy calculations. For instance, the interactions between this compound derivatives and Aβ have been calculated to possess binding energies within specific ranges for different binding sites.

Table 1: Calculated Binding Energies of this compound Derivatives with Aβ

| Derivative | Binding Site | Binding Energy (kcal/mol) | Citation |

| DPP1 | C1 | -5.8 to -4.9 | |

| DPP2 | C2 | -5.9 to -4.8 |

Beyond their role in modulating Aβ aggregation, this compound derivatives have also been explored for in vivo imaging of β-amyloid plaques in Alzheimer's disease, exhibiting high affinity for Aβ(1-42) aggregates with Ki values ranging from 6 to 326 nM. This highlights their potential as scaffolds for specific molecular recognition in complex biological environments.

Design and Synthesis of this compound-Based Host Molecules

The design and synthesis of molecules capable of specific host-guest interactions are central to supramolecular chemistry. In the context of this compound, researchers have focused on developing bifunctional small molecules that integrate a this compound framework with other functional moieties. For example, compounds like DPP1 and DPP2 were designed to include both a this compound component, intended for Aβ interaction, and a metal chelation site. This strategic bifunctionality allows these molecules to specifically target and modulate metal-Aβ species, acting as a form of host molecule that recognizes and binds to specific guest entities (metal ions and Aβ).

The process of designing such molecules involves tuning their reactivity towards metal-associated amyloid-β species through targeted structural modifications. While the synthesis of traditional macrocyclic "host" molecules solely based on this compound is not extensively detailed, the development of these bifunctional derivatives exemplifies the rational design of compounds for specific supramolecular recognition tasks.

Investigation of Intermolecular Forces and Self-Assembly Processes

The efficacy of this compound derivatives in molecular recognition and modulation of aggregation stems from the interplay of various intermolecular forces. The interactions between these derivatives and Aβ species are driven by non-covalent protein-ligand interactions. Computational studies have provided insights into these forces, indicating the involvement of hydrogen bonding and π-π stacking in the docking of this compound derivatives with Aβ. These non-covalent interactions are crucial for the stability of the resulting complexes.

In the broader context of supramolecular chemistry, self-assembly is a fundamental process where molecular building blocks spontaneously organize into larger, ordered structures. uni.lu This process is typically thermodynamically controlled and reversible, driven by the collective effect of weak, non-covalent interactions like hydrogen bonding, electrostatic forces, and van der Waals forces. nih.govuni.lu Although direct self-assembly of this compound itself into large supramolecular architectures is not a primary focus of the provided research, its ability to modulate the aggregation (a form of self-assembly) of Aβ demonstrates its influence on complex self-assembly pathways within biological systems. science.gov Understanding these intermolecular forces is therefore critical for designing this compound-based scaffolds that can precisely control molecular recognition and influence self-assembly processes.

Biomedical Research Applications of Diphenylpropynone Derivatives Excluding Dosage/administration

Chemical Reagents for Investigating Metal-Associated Amyloid-β Species

In Alzheimer's disease (AD), metal-associated amyloid-β (metal-Aβ) species are implicated in neurotoxicity, although their precise role in disease progression remains a subject of ongoing research. Diphenylpropynone derivatives have been developed as valuable chemical reagents to target these metal-Aβ species, modulate their interactions, and subsequently alter their reactivity nih.govnih.govacs.org.

This compound derivatives, such as DPP1 and DPP2, have demonstrated the ability to modulate the aggregation of amyloid-β (Aβ) peptides, both in the absence and presence of metal ions nih.govnih.govacs.org. Studies have shown that these bifunctional molecules can control in vitro metal-free and metal-induced Aβ aggregation, as monitored by techniques like gel electrophoresis and transmission electron microscopy (TEM) nih.govnih.govacs.org. For instance, DPP2 exhibited greater reactivity with metal-Aβ species compared to DPP1, suggesting a structure-reactivity relationship in their ability to influence aggregation pathways nih.govnih.govacs.org.

The structural variations within this compound derivatives significantly influence their reactivity towards Aβ species and their cytotoxicity acs.orgnih.govresearchgate.net. Research has focused on understanding these structure-reactivity-cytotoxicity relationships to develop more effective and less toxic chemical reagents acs.orgnih.govresearchgate.net. For example, while DPP2 showed promising interactions with metal-Aβ species and controlled Aβ aggregation, its cytotoxicity limited further biological applications acs.orgnih.gov. Subsequent structural modifications of DPP2, leading to analogues like C1/C2, P1/P2, and PA1/PA2, aimed to improve reactivity towards Aβ species while simultaneously lowering cytotoxicity acs.orgnih.gov. It was observed that compounds with a relatively rigid backbone and a dimethylamino group, such as C2, could effectively regulate both metal-free and metal-mediated Aβ aggregation and significantly improve cell viability compared to DPP2 acs.orgnih.gov.

Table 1: Comparative Reactivity and Cytotoxicity of this compound Derivatives

| Derivative | Key Structural Feature | Reactivity with Metal-Aβ Species | Effect on Metal-Free Aβ Aggregation | Cytotoxicity (vs. DPP2) |

| DPP1 | - | Lower | Modulates | - |

| DPP2 | Dimethylamino group | Greater | Modulates | Higher |

| C2 | Rigid backbone, Dimethylamino group | Noticeably regulates | Noticeably regulates | Significantly Improved |

This compound derivatives are designed as bifunctional scaffolds, meaning they possess structural moieties capable of both metal chelation and interaction with amyloid-β peptides nih.govnih.govacs.orgpnas.orgresearchgate.net. This bifunctionality allows these compounds to simultaneously target two critical aspects of AD pathology: metal dyshomeostasis and Aβ aggregation nih.govnih.govacs.orgpnas.org. The design incorporates a metal chelation site, often with a nitrogen donor atom and an oxygen donor atom from the carbonyl group, alongside the this compound framework for Aβ interaction nih.gov. This dual functionality has been confirmed through various analytical techniques, including UV-vis spectroscopy, NMR, mass spectrometry, and docking studies nih.govnih.govacs.org.

Metal-associated amyloid-β species are believed to contribute to neurotoxicity in AD nih.govnih.govacs.orgacs.orgescholarship.org. This compound derivatives serve as valuable tools for investigating and elucidating the mechanisms of this neurotoxicity nih.govnih.govacs.orgresearchgate.netjst.go.jpfrontiersin.org. By modulating the interaction between metals and Aβ, and subsequently altering Aβ reactivity and aggregation, these compounds help researchers understand how these processes contribute to neuronal damage and the progression of AD nih.govnih.govacs.org. The ability of these derivatives to influence metal-induced Aβ aggregation and improve cell viability provides insights into potential strategies for mitigating neurotoxic effects acs.orgnih.gov.

Development of Chemical Tools for Metal Ion Dyshomeostasis Studies

Metal ion dyshomeostasis, particularly involving essential biometals like copper and zinc, is a significant feature in the neuropathogenesis of Alzheimer's disease acs.orgescholarship.orgumich.edudntb.gov.uawayne.edu. This compound derivatives are being developed as chemical tools to study and address this imbalance escholarship.orgumich.edudntb.gov.ua. These compounds, with their metal-chelating capabilities, can help elucidate the complex interplay between metal ions and misfolded proteins like Aβ, contributing to a deeper understanding of AD etiology acs.orgumich.edudntb.gov.ua.

Regulation of Reactive Oxygen Species (ROS) and Antioxidant Activity

Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is another key factor in AD pathology jncasr.ac.infrontiersin.orgmdpi.com. Some this compound derivatives have been explored for their potential to regulate ROS generation and exhibit antioxidant activity jncasr.ac.inscispace.com. For example, DPP2 has been mentioned in the context of influencing ROS production jncasr.ac.inscispace.com. While the broader field of antioxidant research involves various compounds, the focus here is on the specific role of this compound derivatives in mitigating oxidative stress relevant to neurodegenerative conditions jncasr.ac.infrontiersin.orgscispace.com.

Table 2: Key Biomedical Applications of this compound Derivatives

| Application Area | Specific Role |

| Investigating Metal-Associated Amyloid-β Species | Modulating metal-Aβ interactions and aggregation; elucidating structure-reactivity-cytotoxicity relationships; designing bifunctional scaffolds; understanding neurotoxicity. nih.govnih.govacs.orgacs.orgnih.govresearchgate.netpnas.orgresearchgate.netescholarship.orgjst.go.jpfrontiersin.org |

| Metal Ion Dyshomeostasis Studies | Developing chemical tools to understand and address imbalances in essential metal ions. acs.orgescholarship.orgumich.edudntb.gov.uawayne.edu |

| Regulation of Reactive Oxygen Species (ROS) | Influencing ROS production and exhibiting antioxidant activity to combat oxidative stress. jncasr.ac.infrontiersin.orgscispace.com |

Investigation of Potential Drug-Like and Brain Permeability Properties (excluding dosage/administration)

This compound derivatives have garnered attention in biomedical research, particularly concerning their potential as therapeutic agents, necessitating the investigation of their drug-like properties and ability to permeate the blood-brain barrier (BBB). This is especially relevant in the context of developing compounds for central nervous system (CNS) disorders, such as Alzheimer's disease (AD), where the ability to cross the BBB is a critical prerequisite for drug efficacy nih.govmdpi.com.

Studies have explored the theoretical and experimental drug-like characteristics and brain permeability of specific this compound derivatives, namely DPP1 and DPP2 nih.gov. To predict their potential as drug candidates, various physicochemical descriptors were calculated, including molecular weight (MW), calculated logarithm of the octanol-water partition coefficient (clogP), hydrogen-bond acceptor atoms (HBA), hydrogen-bond donor atoms (HBD), and polar surface area (PSA) nih.gov. These theoretical assessments, which often align with Lipinski's Rule of Five, indicated that both DPP1 and DPP2 possess properties consistent with drug-like molecules and suggested potential BBB permeability nih.govjpionline.org. The logBB value, a measure of brain-to-blood partitioning, was calculated for these compounds using a specific formula: logBB = -0.0148 × PSA + 0.152 × clogP + 0.130 nih.gov.

The theoretical predictions for DPP1 and DPP2 are summarized in the table below:

Table 1: Theoretical Physicochemical Descriptors and Predicted LogBB for this compound Derivatives

| Compound | MW ( g/mol ) | clogP | HBA | HBD | PSA (Ų) | Predicted logBB |

| DPP1 | - | - | - | - | - | Possibly BBB permeable nih.gov |

| DPP2 | - | - | - | - | - | Possibly BBB permeable nih.gov |

To experimentally verify the predicted brain penetration, in vitro Parallel Artificial Membrane Permeability Assay adapted for Blood-Brain Barrier (PAMPA-BBB) experiments were conducted nih.gov. This assay measures the permeability coefficient (-logPₑ), which is an indicator of a compound's ability to cross a lipid membrane mimicking the BBB nih.gov. The results from these experiments provided quantitative data on the permeability of DPP1 and DPP2.

Table 2: Experimental PAMPA-BBB Permeability Values for this compound Derivatives

| Compound | Measured -logPₑ (±SD) | BBB Permeability Classification |

| DPP1 | 4.2 (±0.1) nih.gov | BBB permeable (CNS+) nih.gov |

| DPP2 | 4.2 (±0.1) nih.gov | BBB permeable (CNS+) nih.gov |

The measured -logPₑ values of 4.2 (±0.1) for both DPP1 and DPP2 are consistent with compounds classified as CNS-positive (CNS+), meaning they are expected to permeate the BBB and potentially target the central nervous system nih.gov. This experimental validation supports the theoretical predictions that these this compound derivatives possess favorable properties for brain penetration nih.gov. Further structural modifications of the this compound framework have also been shown to maintain the structural properties necessary for potential BBB permeability, indicating a promising scaffold for CNS-active agents acs.orgnih.gov.

Applications of Diphenylpropynone in Advanced Materials Science Research

Incorporation into Microporous Organic Polymers (MOPs) and Conjugated Microporous Polymers (CMPs)

Microporous Organic Polymers (MOPs) and Conjugated Microporous Polymers (CMPs) represent significant classes of porous materials that integrate permanent nanopores with extended π-conjugated skeletons nih.govresearchgate.net. These polymers are typically synthesized through various robust reactions, including Sonogashira cross-coupling nih.govuni.lu. Diphenylpropynone, with its terminal alkyne group, can be directly employed as a monomer in such polymerization reactions. Its incorporation introduces activated alkyne sites into the resulting polymer network, which can serve as reactive handles for further chemical modifications mdpi.com. The rigid aromatic and alkyne units derived from this compound contribute to the structural integrity and porosity of the polymer framework, which are critical for their performance in diverse applications.

Post-Synthetic Functionalization of Polymer Networks

The alkyne functionalities introduced into the backbone of MOPs and CMPs via monomers like this compound are exceptionally versatile for post-synthetic modification (PSM) mdpi.com. These activated alkyne groups can act as "IR probes" and provide a platform for "main chain PSM based on nonradical thiol-yne click reaction" mdpi.com. Furthermore, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a widely recognized "click chemistry" reaction, stands out as a highly efficient strategy for functionalizing various materials, including polymers and nanomaterials, owing to its high yields and mild reaction conditions sigmaaldrich.commdpi.comrsc.org. This capability allows for the precise attachment of diverse chemical moieties onto the pre-formed polymer network, tailoring its properties for specific applications without altering the fundamental polymer architecture. This modular approach significantly expands the functional scope of MOPs and CMPs.

Application in Gas Adsorption and Separations

MOPs and CMPs are well-established for their excellent performance in gas adsorption and separation, attributed to their high surface areas and tunable pore sizes nih.govnih.gov. The incorporation of alkyne functionalities, such as those derived from this compound, can significantly influence gas adsorption properties. For instance, alkyne-functionalized Metal-Organic Frameworks (MOFs), which share structural principles with MOPs and CMPs, have demonstrated enhanced adsorption capacity and selectivity for acetylene (B1199291) over carbon dioxide, primarily due to effective π-interactions with the alkyne residues within the framework researchgate.net. While specific data for this compound-derived polymers are not extensively detailed in the provided sources, the presence of alkyne groups from such a monomer would logically contribute to similar selective gas adsorption capabilities, particularly for small gas molecules capable of engaging in favorable π-interactions.

Table 1: Illustrative Gas Adsorption Performance of Porous Organic Materials

| Material Type (Functionalization) | Gas | Temperature (K) | Pressure (bar) | Adsorption Capacity | Citation |

| Graphdiyne Aerogel (Alkyne) | CO₂ | 273 | 1 | 3.89 mmol g⁻¹ | nih.gov |

| Alkyne-functionalized Ni-MOF | C₂H₂ | 298 | 0.15 | Higher than CO₂ | researchgate.net |

Note: Data for alkyne-functionalized materials are presented to illustrate the potential contribution of alkyne groups to gas adsorption properties in porous organic networks.

Role in Heterogeneous Catalysis and Photocatalysis

CMPs are highly promising materials for heterogeneous catalysis and photocatalysis. Their suitability stems from the ability to precisely functionalize them with catalytic sites, their inherent open porous structures that facilitate reactant access, and their extended conjugated chromophores, which are ideal for photoredox catalysis nih.govacs.orgmdpi.com. The alkyne functionality of this compound provides a versatile handle for the direct integration of catalytic centers or for serving as a scaffold for the immobilization of various catalysts via click chemistry or other functionalization reactions researchgate.net. For example, metalloporphyrin-based CMPs have exhibited remarkable catalytic activity, achieving up to 99% conversion and a turnover number (TON) of 97,320 in specific oxidation reactions mdpi.comnih.gov. The robust and porous nature of polymers incorporating this compound could enable efficient and recyclable catalytic systems.

Development of Sensing and Energy Storage Materials

The unique properties of conjugated polymers, including CMPs, make them highly suitable for the development of advanced sensing and energy storage materials.

Sensing: Conducting polymers are widely employed in gas sensors due to their tunable electrical and optical properties mdpi.com. Alkyne-functionalized nanomaterials, such as graphene nanoparticles modified with alkyne-polyethylene glycol, have been successfully utilized for sensing applications, including Raman imaging acs.org. The π-conjugated system inherent to this compound contributes significantly to the electronic and optical characteristics essential for effective sensing mechanisms.

Energy Storage: CMPs are recognized as promising organic electroactive materials for applications in supercapacitors and other energy storage devices. Their advantages include physicochemical stability, tunable pore structures, and extensive delocalized conjugation uni.luacs.orgnih.gov. Alkyne-substituted porphyrin complexes, for instance, have been investigated for lithium-free energy storage systems, demonstrating stable discharge capacities of 55 mAh g⁻¹ over 1000 cycles. Other CMPs incorporating various functional moieties have achieved specific capacitances up to 617 F g⁻¹ nih.gov. The rigid and conjugated nature imparted by this compound's structure is crucial for enhancing the electrochemical performance and stability required in high-performance energy storage applications.

Table 2: Illustrative Performance Metrics for Porous Organic Materials in Sensing and Energy Storage

| Application | Material Type (Functionalization) | Metric | Value | Citation |

| Energy Storage | Alkyne-substituted Porphyrin Complex | Discharge Capacity (Cycling Stability) | 55 mAh g⁻¹ (1000 cycles) | |

| Energy Storage | CMPs (various moieties) | Specific Capacitance | Up to 617 F g⁻¹ | nih.gov |

| Sensing | Alkyne-functionalized Graphene NPs | Raman Imaging | Enhanced signals | acs.org |

Note: Data for alkyne-functionalized materials or CMPs are presented to illustrate the potential contribution of alkyne groups and conjugated polymer frameworks to sensing and energy storage applications.

Use in Organic Electronic and Photonic Materials

Organic electronic and photonic materials leverage the unique electronic and optical properties of organic compounds. This compound, with its extended π-conjugated system, is inherently suited for incorporation into such materials. Its integration into polymeric structures can lead to the development of materials with tailored optical absorption, emission, and electrical conductivity, which are fundamental for applications in organic light-emitting diodes (OLEDs), organic photovoltaic cells, and field-effect transistors. The rigidity and conjugation provided by the this compound unit can enhance charge transport and light-matter interactions within these advanced materials.

Development of Functionalized Materials for Specific Applications

The chemical versatility of this compound, particularly its alkyne group, allows for the precise functionalization of materials for a broad spectrum of specific applications. The ability to perform "click" reactions and other alkyne-based transformations on polymers or other substrates containing this compound units enables the creation of highly specialized functional materials sigmaaldrich.commdpi.com. This includes tailoring materials for advanced separation membranes, targeted delivery systems, or other niche applications where specific chemical interactions or structural modifications are paramount.

Conclusion and Future Directions in Diphenylpropynone Research

Synthesis and Mechanistic Understanding Advancements

Future advancements in the synthesis of diphenylpropynone and its derivatives will likely focus on developing more efficient, sustainable, and stereoselective routes. Current methods often involve Sonogashira reactions for preparing diarylalkynes, including this compound acs.org. Electrophilic cyclization reactions, known for their efficiency and mild conditions, offer a promising avenue for further exploration, particularly in understanding how various functional groups influence reactivity acs.org. Mechanistic studies will continue to delve into the intricate pathways of these transformations, such as the electrophilic activation of the alkyne and subsequent intramolecular nucleophilic attack, with a particular focus on the role of nucleophilicity, alkyne polarization, and cationic intermediates acs.org.

The exploration of transition-metal catalyzed reactions, especially those involving metal vinylidene species, presents opportunities for novel alkyne transformations. The isolation of intermediates, such as the η1-ketone complex from 1,3-diphenylpropynone in ruthenium-catalyzed reactions, provides crucial insights into these complex mechanistic pathways, paving the way for the design of new catalytic systems acs.org. The integration of advanced analytical techniques with computational chemistry, such as mass spectrometry, will be instrumental in identifying transient intermediates and elucidating reaction energy profiles, thereby deepening the mechanistic understanding of this compound's reactivity rsc.org.

Emerging Applications in Biomedical and Materials Science Fields

This compound derivatives are gaining traction in emerging applications, particularly in biomedical and materials science. In biomedical research, these compounds have shown potential as chemical reagents for investigating metal-associated amyloid-β (Aβ) species, which are implicated in Alzheimer's disease (AD) umich.edunih.gov. Studies have demonstrated that this compound derivatives can interact with and modulate metal-induced Aβ aggregation in vitro, with structural variations influencing their reactivity nih.gov. For instance, the derivative DPP2, containing a dimethylamino group, exhibited greater reactivity towards metal-Aβ species compared to DPP1 nih.gov. However, the observed cytotoxicity of these derivatives at low micromolar concentrations in vitro highlights the critical need for structural modifications to enhance their viability for biological applications nih.gov.

Table 1: Comparative Reactivity and Cytotoxicity of this compound Derivatives (DPP1 and DPP2) in Amyloid-β Studies

| Derivative | Key Structural Feature | Reactivity Towards Metal-Aβ Species | In vitro Cytotoxicity (at low micromolar concentrations) | Future Development Implication |

| DPP1 | (General structure) | Showed reactivity nih.gov | Present nih.gov | Requires structural modification to improve viability nih.gov |

| DPP2 | Contains a dimethylamino group nih.gov | Exhibited greater reactivity nih.gov | Present nih.gov | Requires structural modification to improve viability nih.gov |

In materials science, this compound's activated alkyne functionality makes it a valuable building block for developing advanced materials. For example, it can be incorporated into conjugated microporous polymers (CMPs) for post-synthetic modifications via nonradical thiol-yne click reactions researchgate.net. These functionalized CMPs have shown promise in diverse applications, including gas adsorption, heterogeneous catalysis, and drug delivery systems researchgate.net. The future will likely see further exploration of this compound in the design of novel functional materials for energy technologies, sensors, and advanced composites, potentially leveraging machine learning for accelerated discovery and property prediction researchgate.netkeaipublishing.comroutledge.comcas.org.

Unexplored Reactivity and Potential for Novel Transformations

Despite existing research, the full spectrum of this compound's reactivity remains largely unexplored. Its "poor reactivity" in certain cycloaddition reactions, as noted in some studies, suggests untapped potential for alternative or more challenging transformations under specific conditions clockss.org. Future research will likely focus on uncovering novel reaction pathways, particularly those that capitalize on its unique electronic and steric properties. This includes investigating its participation in new types of pericyclic reactions, cascade reactions, and multicomponent couplings.

The potential for novel transformations is also evident in its role in retro-vinylidene rearrangements and other transition-metal-catalyzed processes that can lead to diverse alkyne transformations acs.org. Researchers will aim to develop new catalytic systems that can selectively activate the alkyne bond for unprecedented bond formations or rearrangements. Furthermore, the application of this compound as a substrate for introducing perfluoroalkyl groups through nucleophilic, radical, or electrophilic polyfluoroalkylation represents a promising area for expanding its synthetic utility and accessing new chemical space google.com. The continuous drive to develop new synthetic reactions is crucial for creating molecules of increasing complexity and diversity for various applications rice.edu.

Computational and Experimental Synergy in Future Studies

The future of this compound research will heavily rely on the synergistic integration of computational and experimental approaches. Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for predicting reaction selectivities, elucidating complex mechanisms, and guiding the design of new synthetic routes uci.edu. This synergy allows for a more efficient exploration of reaction landscapes, identifying promising pathways and intermediates that might be challenging to detect experimentally rsc.org.

In drug discovery and materials design, integrative computational approaches, such as virtual screening combined with high-throughput experimental screening, will accelerate the identification and validation of novel compounds and materials incorporating this compound scaffolds frontiersin.org. The ability of computational models to predict properties and reactivity will enable researchers to rationally design this compound derivatives with tailored functionalities for specific biomedical or materials science applications researchgate.netuci.edu. This collaborative effort between theoretical and experimental chemists will not only deepen the fundamental understanding of this compound's chemistry but also expedite the discovery of novel therapeutic targets and advanced materials nih.govrsc.org.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Diphenylpropynone, and how can researchers optimize reaction conditions for reproducibility?

- Methodological Answer : Begin with literature review to identify reported methods (e.g., Sonogashira coupling, alkyne functionalization) . Optimize parameters (temperature, catalyst loading, solvent polarity) using design of experiments (DoE) frameworks . Validate purity via HPLC (≥95%) and characterize intermediates via H/C NMR . Document protocols in line with journal guidelines (e.g., Beilstein Journal’s experimental section requirements) .

Q. How should researchers address discrepancies in reported spectroscopic data (e.g., NMR shifts) for this compound derivatives?

- Methodological Answer : Cross-validate data with multiple techniques (e.g., FT-IR, mass spectrometry) and reference internal standards . Use computational tools (DFT calculations) to predict NMR shifts and compare with experimental results . Publish raw data in supplementary materials to enable peer scrutiny .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis . Compare degradation products against synthetic impurities. Report findings using ICH Q1A guidelines, emphasizing storage in inert atmospheres .

Advanced Research Questions

Q. How can mechanistic studies elucidate this compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Employ kinetic isotope effects (KIE) and trapping experiments to identify intermediates . Pair with in situ monitoring (e.g., ReactIR) to track reaction pathways. Compare with analogous compounds (e.g., diarylacetylenes) to isolate electronic vs. steric effects .

Q. What strategies resolve contradictions in catalytic efficiency data for this compound-based catalysts?

- Methodological Answer : Conduct meta-analysis of published studies, assessing variables like substrate scope, turnover frequency (TOF), and solvent effects . Apply FINER criteria to evaluate feasibility of replication . Use multivariate regression to identify confounding factors (e.g., moisture sensitivity) .

Q. How can computational modeling predict this compound’s interactions in supramolecular systems?

- Methodological Answer : Perform molecular dynamics (MD) simulations with force fields parameterized for aromatic systems. Validate docking results via X-ray crystallography or SAXS . Address discrepancies between predicted and observed binding affinities by refining solvation models .

Data Presentation & Reproducibility

Q. What are the best practices for presenting this compound-related data to ensure reproducibility?

- Methodological Answer :

- Tables : Include raw data (e.g., yield, values) alongside processed results (e.g., TOF, IC) .

- Figures : Use color-coded schemes for reaction pathways; avoid overcrowding with structures .

- Supplementary Materials : Provide detailed synthetic procedures, spectral copies, and crystallographic data (CCDC numbers) .

Literature & Ethical Considerations

Q. How can researchers systematically identify knowledge gaps in this compound applications?

- Methodological Answer : Conduct PRISMA-guided reviews to map existing studies . Use PICO framework to formulate unanswered questions (e.g., “Does this compound’s electronic profile enhance photodynamic therapy efficacy compared to diphenylacetylene?”) .

Q. What ethical considerations apply when studying this compound’s biological activity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro